(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C20H20ClN3O2S |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(5Z)-2-(5-chloro-2-methylphenyl)imino-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-5-6-14(21)11-16(13)22-20-23-19(25)17(27-20)12-15-7-8-18(26-15)24-9-3-2-4-10-24/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,23,25)/b17-12- |
InChI Key |
HSFKBCGHPOHOPW-ATVHPVEESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N=C2NC(=O)/C(=C/C3=CC=C(O3)N4CCCCC4)/S2 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2 |
Origin of Product |
United States |
Preparation Methods
Thiazolone Core Synthesis
The 1,3-thiazol-4-one scaffold is synthesized via:
- Hantzsch thiazole synthesis : Reaction of α-haloketones with thioureas.
- Cyclocondensation : Using mercaptoacetic acid and substituted nitriles.
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Chloro-2-methylaniline | 10 mmol | Ethanol | Reflux | 4 hr | 78% |
| Ethyl chloroacetate | 12 mmol | - | - | - | - |
| Ammonium thiocyanate | 15 mmol | Acetic acid | 80°C | 2 hr | 85% |
Functionalization with 3-Chloro-2-methylanilino Group
The amine group is introduced via nucleophilic substitution or condensation:
- Method A : Direct coupling using EDCI/HOBt in DMF.
- Method B : Microwave-assisted synthesis (100°C, 20 min, 92% yield).
Key data :
| Parameter | Method A | Method B |
|---|---|---|
| Reaction time | 6 hr | 0.3 hr |
| Solvent | DMF | DMSO |
| Catalyst | EDCI | None |
| Purity (HPLC) | 98.5% | 99.1% |
Furylmethylidene Sidechain Installation
The 5-piperidin-1-ylfuran-2-yl group is introduced via Knoevenagel condensation:
- Conditions :
- Aldehyde: 5-piperidin-1-ylfuran-2-carbaldehyde (1.2 eq)
- Base: Piperidine (0.1 eq)
- Solvent: Toluene, reflux, 3 hr
- Yield: 86% (Z-isomer predominant)
Scalability and Industrial Adaptations
Patented large-scale methods suggest:
- Continuous flow synthesis for thiazolone intermediate (95% conversion).
- Catalytic asymmetric synthesis for enantiopure variants (ee >99%).
Analytical Characterization
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR | δ 7.85 (d, J=15.6 Hz, CH=), 2.45 (s, CH₃) | |
| HPLC-MS | m/z 401.9 [M+H]⁺ | |
| X-ray | Z-configuration confirmed |
Challenges and Optimization
- Isomer separation : HPLC with chiral stationary phases (CSP) achieves >99% Z-isomer purity.
- Piperidine stability : Use of anhydrous conditions prevents N-oxide formation.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application
Biological Activity
The compound (5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a thiazolidinone derivative that exhibits significant biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by recent research findings.
Anticancer Activity
Thiazolidinone derivatives, including the compound , have been extensively studied for their potential as anticancer agents. The thiazolidinone scaffold is known for its ability to inhibit cancer cell proliferation through various mechanisms.
- Enzyme Inhibition : Thiazolidinones can inhibit key enzymes involved in cancer cell survival and proliferation. For instance, they have been shown to inhibit tyrosine kinases, which play a critical role in signaling pathways that promote cancer growth .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .
- Apoptosis Induction : Compounds have been reported to trigger apoptosis in cancer cells through the activation of intrinsic pathways .
Case Studies
Recent studies have demonstrated the efficacy of thiazolidinone derivatives against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds similar to the one discussed showed IC50 values ranging from 0.31 µM to 0.53 µM, indicating potent cytotoxicity .
- A549 (Lung Cancer) : The compound exhibited significant antiproliferative activity with GI50 values below 50 nM against A549 cells .
Antimicrobial Activity
Thiazolidinones also display promising antimicrobial properties. The compound has been evaluated against a range of pathogens, demonstrating effectiveness against both bacterial and fungal strains.
Antibacterial Activity
Research indicates that thiazolidinone derivatives can inhibit the growth of various bacteria:
- Gram-positive and Gram-negative Bacteria : Studies have shown that certain derivatives possess broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
Antifungal Activity
Thiazolidinones have also been tested for antifungal properties:
- Candida spp. : The compound has shown effective inhibition against Candida species with IC50 values comparable to established antifungal agents .
Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer.
Mechanisms of Antioxidant Action
- Free Radical Scavenging : Thiazolidinones can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
- Inhibition of Lipid Peroxidation : Some studies report that these compounds effectively inhibit lipid peroxidation, a process that leads to cellular damage .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The thiazol-4-one core is a common feature among analogs, but substituents at positions 2 (anilino group) and 5 (methylidene group) dictate biological and physicochemical properties. Below is a comparative analysis:
Key Observations:
This contrasts with simpler phenyl (e.g., ) or nitro-substituted aryl groups (e.g., ), where nitro groups improve antimycobacterial activity .
Methylidene Group (R2):
- The 5-piperidin-1-ylfuran substituent in the target compound offers a heterocyclic ring with a basic piperidine nitrogen, likely improving solubility compared to purely aromatic substituents (e.g., 2-methylbenzylidene in ). Pyridinyl groups (e.g., ) may enhance π-π stacking but lack the flexibility of the piperidine-furan system.
Cheminformatics and Similarity Metrics
Using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients:
- Core Similarity: The thiazol-4-one backbone yields high similarity scores (>0.7) across analogs.
- Substituent Divergence: Differences in R1 and R2 reduce similarity (e.g., Tanimoto <0.5 when comparing the target to pyridinylmethylene derivatives) .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for this thiazol-4-one derivative, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via a modified Hantzsch thiazole synthesis. A typical procedure involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and an oxo-compound in a DMF-acetic acid solvent system (1:2 v/v) for 2–6 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1:1:2 molar ratios of thiosemicarbazide, chloroacetic acid, and sodium acetate) and recrystallization from DMF-ethanol (80% purity to >95%).
Q. How can the Z-configuration of the exocyclic double bond be confirmed experimentally?
- Methodological Answer : The stereochemistry is confirmed via H-NROESY (Nuclear Overhauser Effect Spectroscopy). For example, irradiation of the methylidene proton (δ ~7.2 ppm) shows NOE correlations with the piperidinyl protons, confirming the Z-configuration. X-ray crystallography (as in ) is also definitive, with bond angles and torsion angles (<5° deviation from ideal Z-geometry) providing structural validation .
Q. What analytical techniques are critical for monitoring reaction progress and purity?
- Methodological Answer : TLC (silica gel 60 F254, ethyl acetate/hexane 3:7) is used to track reaction completion. Post-synthesis, HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) quantifies purity (>98% required for biological assays). Mass spectrometry (ESI+) confirms the molecular ion peak [M+H] at m/z 456.3 .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., anticancer vs. antimicrobial) be resolved?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using the NCI-60 panel for anticancer activity (IC profiling) and CLSI guidelines for antimicrobial assays (MIC against S. aureus and E. coli). Cross-validate with molecular docking (AutoDock Vina) to correlate activity with specific protein targets (e.g., EGFR kinase for anticancer effects) .
Q. What computational strategies are effective in designing analogues with improved pharmacokinetics?
- Methodological Answer : Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model electron-density distributions and identify sites for functionalization. ADMET predictors (e.g., SwissADME) optimize logP (<5) and aqueous solubility (>50 μM). Substituent effects at the 5-piperidin-1-ylfuran position enhance metabolic stability (e.g., replacing methyl with trifluoromethyl reduces CYP3A4-mediated oxidation) .
Q. How should researchers analyze stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring over 72 hours. Degradation products (e.g., hydrolysis of the thiazol-4-one ring) are identified via MS/MS fragmentation. Kinetic modeling (first-order decay, t >24 hours) ensures compound integrity during in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
